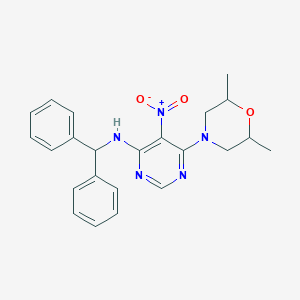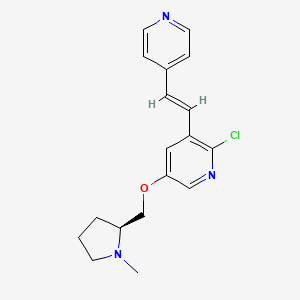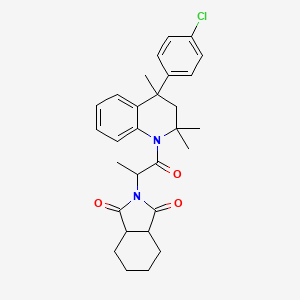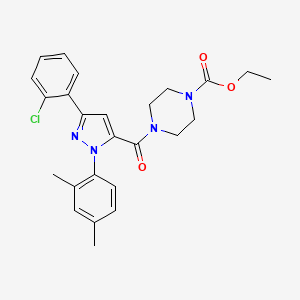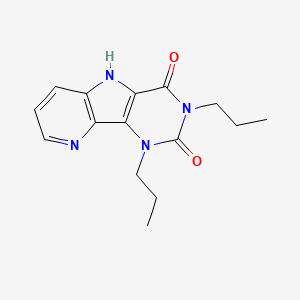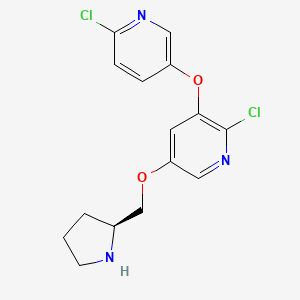
5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and two chloropyridine moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridine Moieties: This step may involve nucleophilic substitution reactions where chlorine atoms are introduced into the pyridine rings.
Coupling Reactions: The final step often involves coupling the pyrrolidine ring with the chloropyridine moieties using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloropyridine moieties can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research has investigated its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are known for their wide range of applications in medicinal chemistry.
Chroman-4-one Derivatives: These compounds also exhibit significant biological and pharmaceutical activities.
Uniqueness
What sets 5-(((S)-Pyrrolidin-2-yl)methoxy)-3-((6-chloropyridin-3-yl)methoxy)-2-chloropyridine apart is its unique combination of a pyrrolidine ring and chloropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H15Cl2N3O2 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-chloro-3-(6-chloropyridin-3-yl)oxy-5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-14-4-3-11(7-19-14)22-13-6-12(8-20-15(13)17)21-9-10-2-1-5-18-10/h3-4,6-8,10,18H,1-2,5,9H2/t10-/m0/s1 |
InChI Key |
ROZDWXUZSYSLTR-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC(=C(N=C2)Cl)OC3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)COC2=CC(=C(N=C2)Cl)OC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



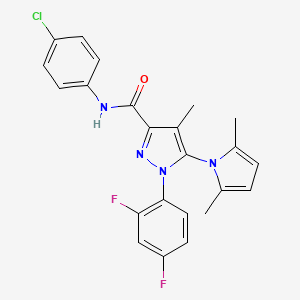
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B10791283.png)
methyl}-N-methylprop-2-enamide](/img/structure/B10791289.png)
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]1-(2,4-difluorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791290.png)
![N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791299.png)
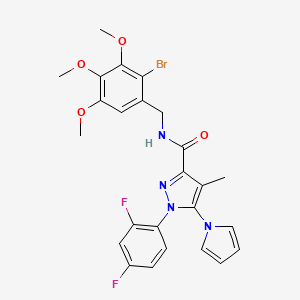
![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-difluorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791306.png)
